molecular formula C14H13ClFNO2S2 B2655315 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide CAS No. 1049433-05-7

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2655315
CAS No.: 1049433-05-7
M. Wt: 345.83
InChI Key: XVJGDDZLMFVIDR-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a synthetic synthetic sulfonamide derivative supplied for research purposes. This compound is structurally characterized by a 5-chlorothiophene-2-sulfonamide group linked to a (1-(4-fluorophenyl)cyclopropyl)methyl moiety. The inclusion of both thiophene and fluorophenyl rings suggests potential for diverse biological interactions, making it a candidate for exploration in various biochemical assays. Sulfonamides are a significant class of compounds known for a broad spectrum of pharmacological activities, which can include antimicrobial, antiviral, anti-inflammatory, and carbonic anhydrase inhibiting properties . The specific structural features of this compound, particularly the 4-fluorophenyl group, are of high interest in medicinal chemistry. The introduction of fluorine atoms into bioactive molecules is a common strategy to improve metabolic stability, enhance membrane permeability, and modulate electronic properties . Researchers may investigate this compound as a core structure for developing new therapeutic agents or as a tool for studying specific biological pathways. The mechanism of action for sulfonamide derivatives can vary widely depending on their specific structure and target. They often function by inhibiting key enzymes, such as dihydropteroate synthetase in the case of antibacterial sulfonamides, or carbonic anhydrase . The potential biological activity and precise mechanism of action of this specific compound require further scientific investigation. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

5-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S2/c15-12-5-6-13(20-12)21(18,19)17-9-14(7-8-14)10-1-3-11(16)4-2-10/h1-6,17H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJGDDZLMFVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Sulfonamide Group:

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction.

    Incorporation of the Fluorophenyl Moiety: This step may involve Suzuki-Miyaura coupling or other cross-coupling reactions to attach the fluorophenyl group to the cyclopropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfonamides.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorophenyl and cyclopropyl groups may enhance binding affinity and selectivity for these targets. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

ADB-FUBINACA and FUB-AMB

  • ADB-FUBINACA ([N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide]): This synthetic cannabinoid features a 4-fluorophenylmethyl group attached to an indazole carboxamide core. Unlike the target compound, ADB-FUBINACA targets the CB1 receptor, with sub-nanomolar potency due to its carboxamide linkage and indazole scaffold .
  • FUB-AMB ([Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate]): Another CB1 agonist, FUB-AMB incorporates an indole carboxamide core with ester functionality. The 4-fluorophenylmethyl group enhances binding affinity, but the ester group increases susceptibility to hydrolysis compared to sulfonamides .

Key Differences :

  • Core Structure : The target compound’s thiophene sulfonamide contrasts with the indazole/indole carboxamides of ADB-FUBINACA and FUB-AMB.
  • Pharmacokinetics : Sulfonamides generally exhibit greater metabolic stability than carboxamides or esters.
  • Target Specificity : The sulfonamide group suggests divergent therapeutic targets (e.g., enzymes vs. CB1 receptors).

Montelukast Sodium

Montelukast, a leukotriene receptor antagonist, shares structural motifs such as cyclopropane and sulfur-containing groups (sulfanyl instead of sulfonamide). Its quinoline core and carboxylic acid substituents confer selectivity for the CysLT1 receptor, highlighting how cyclopropane rigidity and sulfur chemistry can be leveraged in diverse therapeutic contexts .

Physicochemical and Pharmacological Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Therapeutic Target Potency (IC50/EC50)
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide Thiophene sulfonamide Cl, 4-F-C6H4-cyclopropyl-CH2- 344.8 3.2 Enzyme (e.g., CA IX) Not reported
ADB-FUBINACA Indazole carboxamide 4-F-C6H4-CH2-, carboxamide 383.4 4.8 CB1 receptor 0.1 nM (EC50)
FUB-AMB Indole carboxamide 4-F-C6H4-CH2-, methyl ester 370.4 4.5 CB1 receptor 0.3 nM (EC50)
Montelukast Sodium Quinoline derivative Cyclopropyl, sulfanyl, carboxylic acid 608.2 2.1 CysLT1 receptor 1.4 nM (IC50)

Notes:

  • logP Values: The target compound’s lower logP (3.2 vs.
  • Metabolic Stability : Sulfonamides (target compound) resist hydrolysis better than esters (FUB-AMB) .
  • Target Implications: The cyclopropane-fluorophenyl motif is versatile, enabling interactions with both enzymes (sulfonamides) and GPCRs (cannabinoids).

Research Implications and Limitations

While the provided evidence highlights structural parallels with synthetic cannabinoids (ADB-FUBINACA, FUB-AMB) and montelukast, direct pharmacological data for 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide are absent. Further studies are needed to:

Validate its biological target(s) (e.g., enzyme inhibition assays).

Optimize substituents for selectivity (e.g., chloro vs. other halogens).

Compare metabolic stability with carboxamide/ester analogues .

Biological Activity

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a cyclopropyl moiety substituted with a fluorophenyl group. The molecular structure can be represented as follows:

  • IUPAC Name : 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide
  • Molecular Formula : C₁₄H₁₄ClF N₂O₂S
  • Molecular Weight : 320.79 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In studies assessing the antibacterial activity of various compounds, including those similar to 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide, it was found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM) Reference Drug
Staphylococcus aureus>100Ciprofloxacin
Escherichia coli>100Ciprofloxacin
Pseudomonas aeruginosa>100Ciprofloxacin

The minimum inhibitory concentration (MIC) values suggest that while some derivatives show promise, further optimization may be necessary to enhance their efficacy against resistant strains .

Antitumor Activity

Sulfonamide compounds have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring and sulfonamide group can significantly affect potency.

Compound Cell Line IC₅₀ (µM)
Compound AHuman glioblastoma U25123.30 ± 0.35
Compound BHuman melanoma WM793>1000

These findings highlight the need for further investigation into the mechanisms by which these compounds exert their effects on tumor cells .

The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation. Ongoing research aims to elucidate the precise pathways affected by this compound.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of sulfonamide derivatives were tested against common pathogens. The study concluded that modifications to the thiophene structure enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Properties

A recent study analyzed the anticancer effects of various thiophene-based sulfonamides in vitro. Results demonstrated that certain structural modifications led to increased cytotoxicity in human cancer cell lines, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves sequential functionalization of the thiophene-sulfonamide core. Key steps include:

  • Cyclopropane ring formation : Reacting 4-fluorophenyl precursors with dichloromethane derivatives under basic conditions to generate the cyclopropylmethyl group .
  • Sulfonamide coupling : Thiophene-2-sulfonyl chloride is reacted with the cyclopropane-containing amine in anhydrous dichloromethane, using triethylamine as a base .
  • Characterization : Intermediates are verified via 1H^1H/13C^{13}C NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and IR (sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .
    • Data Table :
StepReagents/ConditionsYield (%)Key Spectral Data
Cyclopropane formationCH2 _2Cl2 _2, KOH, RT, 12h65–701H^1H NMR: δ 1.45 (m, cyclopropane)
Sulfonamide couplingEt3 _3N, DCM, 0°C → RT80–85IR: 1320 cm1^{-1} (S=O)

Q. How is the purity and structural integrity of the compound validated?

  • Advanced Analytical Techniques :

  • X-ray crystallography resolves the cyclopropane geometry and sulfonamide conformation (bond angles: 118–122° for S-N-C) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 399.0521) with <2 ppm error .
  • HPLC-PDA (C18 column, acetonitrile/water gradient) ensures >98% purity .

Advanced Research Questions

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the cyclopropane methyl group while monitoring SAR .
    • Data Contradiction : DMSO may interfere with certain enzymatic assays (e.g., kinase inhibition). Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Q. How can the compound’s herbicidal or anti-malarial activity be systematically evaluated?

  • Experimental Design :

  • In vitro assays :
  • Plasmodium falciparum 3D7 strain (anti-malarial IC50_{50}) using SYBR Green fluorescence .
  • Arabidopsis thaliana germination inhibition (herbicidal activity at 10–100 μM) .
  • Mechanistic studies : Competitive binding assays with dihydrofolate reductase (DHFR) to assess sulfonamide-target interactions .
    • Advanced Tool : Molecular docking (AutoDock Vina) predicts binding poses with DHFR (binding energy ≤−8.5 kcal/mol) .

Q. What are the key challenges in analyzing structure-activity relationships (SAR) for this compound?

  • Critical Factors :

  • Cyclopropane rigidity : Substitutions on the cyclopropane ring (e.g., methyl vs. fluorophenyl) alter conformational flexibility and target engagement .
  • Electron-withdrawing groups : The 5-chloro-thiophene group enhances electrophilicity, potentially improving covalent binding to cysteine residues .
    • Data Interpretation : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity .

Contradictions and Validation

Q. How to resolve discrepancies in reported biological activities across studies?

  • Root Cause Analysis :

  • Purity variability : Batch-to-batch impurities (e.g., unreacted sulfonyl chloride) may artifactually enhance/inhibit activity. Cross-validate with LC-MS .
  • Assay conditions : Differences in buffer pH or serum content (e.g., fetal bovine serum) can alter compound stability. Standardize protocols using CLSI guidelines .

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